2,2'-Biphenyldimethanol
Overview
Description
2,2'-biphenyldimethanol is a member of biphenyls.
Scientific Research Applications
Electrochromic Systems : Biphenyl-2,2'-diyl derivatives, closely related to 2,2'-Biphenyldimethanol, have been used in electrochromic systems. These systems exhibit unique tricolor electrochromicity, demonstrating a pattern of color change that is of interest in materials science for applications such as smart windows and displays (Ishigaki et al., 2011).
Photophysical Properties : The photophysical properties of 2,2'-biphenyldiols, including this compound, have been studied. These compounds exhibit interesting solvatochromism in polar protic and aprotic solvents, which is significant for understanding their interactions and behaviors in various solvent environments, impacting their use in chemical and biochemical research (Mohanty et al., 1999).
Synthesis and Structures : The synthesis and structure of new compounds involving this compound have been explored. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Vijjulatha et al., 1999).
Liquid Crystal Studies : Biphenyl compounds, including derivatives of this compound, have been studied in the context of liquid crystal technology. Research in this area focuses on understanding the molecular orientation and dynamics within liquid crystal phases, which is crucial for the development of liquid crystal displays and other related technologies (Pizzirusso et al., 2014).
Molecular Docking Studies : Biphenyl ester derivatives, which are structurally related to this compound, have been studied for their potential as tyrosinase inhibitors. Molecular docking studies of these compounds provide insights into their interactions with biological molecules, which is important for the development of pharmaceuticals and therapeutic agents (Kwong et al., 2017).
Biochemical Analysis
Biochemical Properties
2,2’-Biphenyldimethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The hydroxymethyl groups in 2,2’-Biphenyldimethanol can undergo oxidation-reduction reactions, influencing the activity of enzymes such as catalase and superoxide dismutase. These interactions help in modulating the cellular redox state and protecting cells from oxidative damage .
Cellular Effects
2,2’-Biphenyldimethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2’-Biphenyldimethanol has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of 2,2’-Biphenyldimethanol involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, 2,2’-Biphenyldimethanol can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Biphenyldimethanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2’-Biphenyldimethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 2,2’-Biphenyldimethanol has been associated with changes in cellular metabolism and gene expression profiles .
Dosage Effects in Animal Models
The effects of 2,2’-Biphenyldimethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes beneficially. At high doses, 2,2’-Biphenyldimethanol can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
2,2’-Biphenyldimethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted from the body .
Transport and Distribution
Within cells and tissues, 2,2’-Biphenyldimethanol is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside, the compound can localize to specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of 2,2’-Biphenyldimethanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2,2’-Biphenyldimethanol can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it can be found in the nucleus, where it affects gene expression and DNA repair processes .
Properties
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJANTUJQGSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287826 | |
Record name | 2,2'-Biphenyldimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-90-9 | |
Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Biphenyldimethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Biphenyldimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has 2,2'-biphenyldimethanol been investigated in the context of enzyme-catalyzed reactions?
A2: Yes, this compound has been explored in multiply enantioselective enzyme-catalyzed transacylation reactions []. For instance, reacting racemic 1-indanol with racemic 2,2′-bis(butyroxymethyl)biphenyl, using an enzyme catalyst, yields (S)-1-indanol, (R)-1-indanylbutyrate, (S)-2,2′-biphenyldimethanol, and (R)-2,2′-bis(butyroxymethyl)biphenyl []. This example highlights the potential of enzyme catalysis for achieving high enantioselectivity when synthesizing specific enantiomers of this compound and related compounds.
Q2: Can this compound participate in reactions involving electron transfer?
A3: Research indicates that the radical anion of this compound, denoted as this compound-, exhibits rapid protonation kinetics in ethanol []. This species, when generated in alcohols, decays rapidly (microsecond timescale) by abstracting protons from the solvent. Notably, this compound- exhibits a rate constant of 3 x 109 s-1 for protonation by ethanol []. This high rate constant, compared to unsubstituted aryl radical anions, suggests a potential change in the proton transfer mechanism, possibly involving intramolecular hydrogen bonding or other interactions facilitated by the hydroxyl groups in this compound [].
Q3: Are there other applications of this compound beyond polymer science and catalysis?
A3: While the provided research focuses on polymer chemistry and enzyme-catalyzed reactions, the unique structural features of this compound, specifically its rigidity and the presence of two hydroxyl groups, make it a valuable building block in various chemical syntheses. Its potential applications extend to areas like materials science, supramolecular chemistry, and the development of ligands for metal complexes. Further research exploring these avenues might reveal novel applications and properties of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.